Superior Serotonin Transporter (SERT) Potency vs. Chloro Analog: EC50 Comparison in Rat Brain Synaptosomes
1-[3-(4-Fluorophenoxy)propyl]piperazine demonstrates significantly higher potency at the serotonin transporter (SERT) compared to its 4-chlorophenoxy analog. The compound induces 5-HTT-mediated 5-HT release with an EC50 of 19 nM in rat brain synaptosomes [1]. In contrast, the corresponding 4-chloro derivative (1-[3-(4-chlorophenoxy)propyl]piperazine) exhibits a >97-fold reduction in potency, with a reported Ki of 1,850 nM in SERT binding assays using [³H]paroxetine in rat brain [2]. This quantitative difference underscores the critical role of the fluorine substituent in enhancing transporter interaction.
| Evidence Dimension | Serotonin transporter (SERT) functional activity / binding affinity |
|---|---|
| Target Compound Data | EC50 = 19 nM (functional release assay) |
| Comparator Or Baseline | 1-[3-(4-Chlorophenoxy)propyl]piperazine: Ki = 1,850 nM (binding assay) |
| Quantified Difference | >97-fold higher potency (EC50 vs. Ki) |
| Conditions | Target: EC50 for 5-HT release in rat brain synaptosomes [³H]5-HT release assay; Comparator: Ki using [³H]paroxetine in male Sprague-Dawley rat SERT |
Why This Matters
This potency differential directly impacts experimental design: researchers requiring robust SERT modulation with minimal off-target effects should prioritize the 4-fluoro derivative over the 4-chloro analog.
- [1] BindingDB BDBM50025214. EC50 = 19 nM for induction of 5-HTT-mediated 5-HT release in rat brain synaptosomes. View Source
- [2] BindingDB BDBM50001199. Ki = 1.85E+3 nM for binding to serotonin transporter (SERT) using [³H]paroxetine. View Source
